molecular formula C11H11N3O2S B2905035 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 886916-08-1

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2905035
CAS No.: 886916-08-1
M. Wt: 249.29
InChI Key: WMAJKURIYWZTOX-UHFFFAOYSA-N
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Description

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and chemical reactivity.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves the cyclization of appropriate hydrazides with acylating agents. One common method includes the reaction of 4-(methylthio)benzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and acetamide group. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide stands out due to its unique combination of a methylthio group and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJKURIYWZTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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